IDO1 Enzyme Inhibition: 3-(But-3-en-1-yloxy)aniline (Ki = 154 nM) vs. 3-(Allyloxy)aniline (No Reported Activity)
3-(But-3-en-1-yloxy)aniline exhibits measurable inhibitory activity against recombinant human indoleamine 2,3-dioxygenase 1 (IDO1) with a Ki value of 154 nM, determined via Michaelis-Menten kinetics measuring reduction in kynurenine production using L-tryptophan as substrate after 60 minutes [1]. In contrast, no IDO1 inhibitory activity has been reported for the structurally similar analog 3-(allyloxy)aniline (CAS 74900-81-5), which differs only by the absence of one methylene unit in the alkoxy chain, in publicly available binding databases including BindingDB and ChEMBL [2]. This represents a qualitative functional differentiation where the target compound possesses validated target engagement that is absent in the closest structural analog, precluding generic substitution for IDO1-related research applications.
| Evidence Dimension | IDO1 enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 154 nM |
| Comparator Or Baseline | 3-(Allyloxy)aniline: No reported IDO1 inhibitory activity in public databases |
| Quantified Difference | Qualitative difference (active vs. unreported/inactive) |
| Conditions | Recombinant human IDO1; L-tryptophan substrate; 60 min incubation; Michaelis-Menten kinetics; kynurenine production measured |
Why This Matters
For researchers developing IDO1 inhibitors in immuno-oncology or investigating tryptophan metabolism modulation, this compound provides a validated starting scaffold with quantifiable potency, whereas the allyl analog cannot be substituted for this specific application.
- [1] BindingDB BDBM50146461 (CHEMBL3765807). Affinity Data Ki: 154 nM. Assay Description: Inhibition of recombinant human IDO1 assessed as reduction in kynurenine production using L-tryptophan as substrate after 60 mins by Michaelis-Menten analysis. View Source
- [2] BindingDB and ChEMBL database searches. 3-(Allyloxy)aniline (CAS 74900-81-5, CHEMBL identifier search): No IDO1 inhibitory activity data found in publicly available binding databases as of search date. View Source
